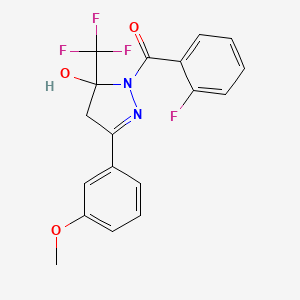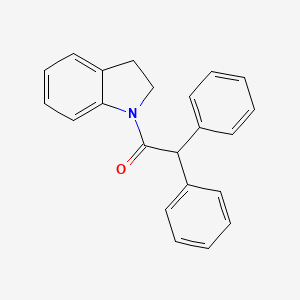![molecular formula C13H18ClNO B6074141 [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. It is a selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in a range of neurological disorders, including Alzheimer's disease, schizophrenia, and depression. In
科学的研究の応用
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been found to have antidepressant effects in animal models of depression. [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has also been studied for its potential use in the treatment of pain and inflammation.
作用機序
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 receptor by [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to have a range of biochemical and physiological effects in animal models. It has been found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have antidepressant effects in animal models of depression. [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has also been found to have anti-inflammatory effects and to reduce pain in animal models of inflammation.
実験室実験の利点と制限
[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for use in lab experiments. It is a selective agonist of the α7 receptor, which allows for specific targeting of this receptor in experimental models. Additionally, it has been shown to have low toxicity and to be well-tolerated in animal models. However, [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the compound in experimental models. Additionally, its effects can be influenced by factors such as age, sex, and genetic background, which can complicate experimental design and interpretation.
将来の方向性
There are several potential future directions for research on [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride. One area of interest is the development of new synthetic analogs of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride that have improved pharmacological properties, such as longer half-lives or increased potency. Additionally, there is interest in exploring the potential therapeutic applications of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride in human clinical trials, particularly for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing research into the mechanisms of action of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride and the downstream signaling pathways that are involved in its effects. This research may provide new insights into the role of the α7 receptor in neurological function and disease.
合成法
The synthesis of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride involves several steps, including the reaction of 4-(3,4-dimethylphenoxy)but-2-yn-1-ol with methylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride hydrochloride. This synthesis method has been optimized to produce high yields of [4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride with high purity.
特性
IUPAC Name |
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKKKJXLOBRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)

![2-{4-[2-(2-chloro-5-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6074074.png)
![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)